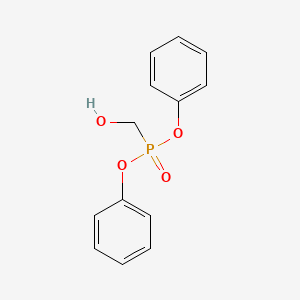
Diphenyl (hydroxymethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl (hydroxymethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a hydroxymethyl group and two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
Diphenyl (hydroxymethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Reaction of Diphenylphosphine Oxide with Formaldehyde:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The choice of reagents and conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
Diphenyl (hydroxymethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a phosphonic acid derivative.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives
Reduction: Phosphine derivatives
Substitution: Halogenated or alkylated phosphonate derivatives
科学研究应用
Diphenyl (hydroxymethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential as a drug candidate or prodrug in the treatment of various diseases.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism by which diphenyl (hydroxymethyl)phosphonate exerts its effects depends on its specific application. In biochemical contexts, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The molecular targets and pathways involved can vary widely, depending on the specific enzyme or biological system being studied.
相似化合物的比较
Similar Compounds
Diphenylphosphine oxide: Lacks the hydroxymethyl group but shares the diphenylphosphine core.
Dimethyl methylphosphonate: Contains methyl groups instead of phenyl groups and a methylphosphonate core.
Bisphosphonates: Contain two phosphonate groups and are used in the treatment of osteoporosis.
Uniqueness
Diphenyl (hydroxymethyl)phosphonate is unique due to the presence of both phenyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
生物活性
Diphenyl (hydroxymethyl)phosphonate (DPHP) is an organophosphorus compound with significant biological activity, particularly in medicinal chemistry and agricultural applications. This article explores the biological properties, synthesis, and potential therapeutic uses of DPHP, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C13H13O4P and a molecular weight of 264.21 g/mol. Its structure features two phenyl groups and a hydroxymethyl substituent attached to a phosphorus atom, which contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃O₄P |
| Molecular Weight | 264.21 g/mol |
| Optical Activity | None |
| Defined Stereocenters | 0 |
Enzyme Inhibition
Research indicates that DPHP exhibits enzyme inhibition properties similar to other phosphonates. These compounds can interact with nucleophilic sites in proteins, potentially leading to modifications that alter enzyme activity or cellular signaling pathways. For instance, α-hydroxyphosphonates have been shown to inhibit specific biochemical pathways, suggesting that DPHP may have analogous effects in medicinal applications.
Antiviral and Anticancer Potential
DPHP serves as an intermediate in the synthesis of antiviral and anticancer agents. It has been identified as a promising building block for developing prodrugs that enhance the efficacy of nucleoside analogs used in treating viral infections such as HIV and hepatitis B virus (HBV) . The ability of DPHP to form phosphonate prodrugs may improve the bioavailability and therapeutic index of these compounds.
Synthesis Methods
The synthesis of DPHP can be accomplished through various methods, emphasizing efficiency and sustainability. Common approaches include:
- Phosphorylation Reactions : Utilizing phosphorus oxychloride in the presence of phenolic compounds.
- Hydrolysis : Converting diphenyl phosphonate esters into their corresponding phosphonic acids.
These methods facilitate the production of DPHP for both research and industrial applications .
Application in Drug Development
A study highlighted the use of DPHP derivatives in developing antiviral therapies. The research demonstrated that diaryl phosphonates, including DPHP, exhibited concentration-dependent anti-HIV activity, suggesting their potential role as prodrugs that convert into active nucleotides within cells . This finding underscores the importance of DPHP in pharmaceutical formulations aimed at combating viral infections.
Agricultural Use
In agriculture, DPHP has been explored as a component in herbicides and pesticides. Its properties allow for effective targeting of specific biochemical pathways in plants, making it a valuable tool for crop protection.
属性
CAS 编号 |
52364-31-5 |
|---|---|
分子式 |
C13H13O4P |
分子量 |
264.21 g/mol |
IUPAC 名称 |
diphenoxyphosphorylmethanol |
InChI |
InChI=1S/C13H13O4P/c14-11-18(15,16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI 键 |
BGXICRHOOKQPMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OP(=O)(CO)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















